molecular formula C6H4ClI2NO B1422402 2-Chloro-4,6-diiodo-3-methoxypyridine CAS No. 1221572-27-5

2-Chloro-4,6-diiodo-3-methoxypyridine

Cat. No. B1422402
CAS RN: 1221572-27-5
M. Wt: 395.36 g/mol
InChI Key: KDGNLHUMFQGFJM-UHFFFAOYSA-N
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Description

“2-Chloro-4,6-diiodo-3-methoxypyridine” is a chemical compound with the molecular formula C6H4ClI2NO . It has a molecular weight of 395.36 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a solid under normal conditions . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Properties and Reactions

  • Lithiation Pathways : The lithiation of 2-chloro-4,6-diiodo-3-methoxypyridine has been explored, indicating that the lithiation process at C-3 is complex and involves the formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
  • Spectroscopic Analysis : The compound's vibrational and electronic spectra have been studied, showing how substituents like chlorine and methoxy groups influence its spectral characteristics (Arjunan et al., 2011).
  • Use as a Pyridyne Precursor : It has been developed as a practical 2,3-pyridyne precursor, showing selective reactivity with certain furans (Walters, Carter, & Banerjee, 1992).

Synthetic Applications

  • Synthesis of Nitropyridines : The synthesis of various nitropyridines using this compound as a starting material has been reported, highlighting its utility in synthesizing structurally complex pyridines (Fan Kai-qi, 2009).
  • Formation of Oligonucleotide Conjugates : The compound has been used to couple with oligonucleotides, aiding in the study of DNA binding properties (Asseline et al., 1996).

Analytical and Material Science Applications

  • X-ray and Spectroscopic Analysis : Its solid-state structure and optical properties have been analyzed, contributing to material science and analytical chemistry (Jukić et al., 2010).
  • Catalytic Applications : It has been used in catalytic carbonylative polymerizations of heterocycles, demonstrating its potential in polymer chemistry (Liu & Jia, 2004).

properties

IUPAC Name

2-chloro-4,6-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGNLHUMFQGFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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